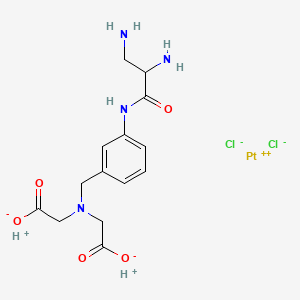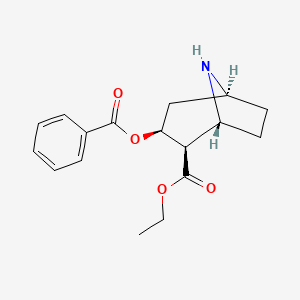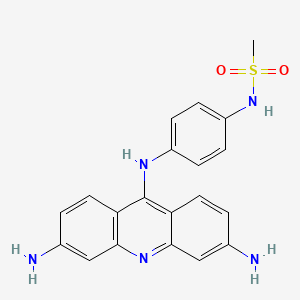
Coptisine
Overview
Description
Coptisine is a natural isoquinoline alkaloid predominantly found in the roots of Coptis chinensis, a traditional Chinese medicinal herb. This compound has been used for centuries in traditional medicine due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .
Mechanism of Action
Target of Action
Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinemsis Franch, has been found to interact with several targets. It has shown potential as an anti-cancer agent, particularly against colon cancer cell line HCT-116 . The primary targets of this compound in colon cancer include ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 .
Mode of Action
This compound interacts with its targets, leading to various cellular changes. For instance, it inhibits the survival, migration, and proliferation of colon cancer cells DLD1 and HCT-116 . In addition, this compound has been found to affect cell wall permeability, thereby inhibiting bacterial growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway and NLRP3 inflammasome, which are involved in inflammation and immune responses . Moreover, this compound has been reported to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation .
Pharmacokinetics
This compound exhibits low oral bioavailability and a short plasma half-life . It is primarily metabolized in the liver and is mostly expelled in the form of its prototype through feces . Despite its poor absorption and low availability, this compound can cross the blood-brain barrier, accumulating at higher concentrations in different brain regions before being slowly eliminated .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to significantly inhibit the viability and growth of gastric cancer cell lines in a dose-dependent manner . This compound also induces apoptosis in colon cancer cells . Furthermore, it has been reported to have anti-inflammatory effects, reducing the levels of pro-inflammatory factors such as TNF-α and NO .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the isolation of bioactive compounds from Coptis Chinensis Franch was carried out using a specific solvent system composed of chloroform, methanol, and water, with an addition of hydrochloric acid and triethylamine . This suggests that the extraction and preparation methods can impact the bioavailability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Coptisine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to regulate arachidonic acid metabolism, which is crucial for its anti-inflammatory effects . It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of prostaglandins and leukotrienes. Additionally, this compound influences the activity of superoxide dismutase, an enzyme involved in mitigating oxidative stress .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It has been observed to protect neuronal cells from ischemic injury by reducing inflammation and oxidative stress . This compound modulates cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a pivotal role in inflammation and immune responses. Furthermore, this compound influences gene expression by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . It also affects cellular metabolism by altering the levels of metabolites like glycine and oleic acid .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, this compound inhibits the activity of cyclooxygenase, reducing the production of pro-inflammatory prostaglandins . It also enhances the expression of antioxidant enzymes like superoxide dismutase, thereby mitigating oxidative stress . Additionally, this compound modulates the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy in reducing inflammation and oxidative stress over extended periods . Prolonged exposure to this compound may lead to its degradation, affecting its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that this compound’s protective effects against ischemic injury are sustained over time, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without causing adverse reactions . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It modulates the arachidonic acid metabolism pathway, influencing the production of prostaglandins and leukotrienes . This compound also affects the levels of metabolites such as glycine, oleic acid, and ribose, altering metabolic flux and metabolite levels . These interactions highlight the multifaceted role of this compound in cellular metabolism and its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with transporters such as organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound binds to various proteins, influencing its localization and accumulation. Studies have shown that this compound accumulates in the brain, liver, and kidneys, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound influences its ability to modulate cellular processes and exert its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coptisine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Coptis chinensis using solvents like methanol and chloroform. The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Coptis chinensis. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to isolate this compound. The compound is further purified through crystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Coptisine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced pharmacological properties.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different pharmacological activities .
Scientific Research Applications
Coptisine has a wide range of scientific research applications:
Chemistry: this compound is studied for its potential to form new derivatives with enhanced properties through chemical modifications.
Biology: Research focuses on its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects against diseases such as cancer, bacterial infections, and inflammatory conditions
Comparison with Similar Compounds
- Berberine
- Jatrorrhizine
- Palmatine
- Epiberberine
- Columbamine
- Magnoflorine
- Groenlandicine
Coptisine’s distinct pharmacological profile makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The interaction of Coptisine with these targets translates into a variety of beneficial effects:
- Anticancer Activity: By inducing apoptosis in cancer cells, inhibiting cell proliferation and metastasis, and modulating related signaling pathways, this compound shows promising anticancer effects against various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer. [, , ]
- Anti-inflammatory Effects: The suppression of pro-inflammatory cytokines and pathways like NF-κB and NLRP3 inflammasome contributes to this compound’s efficacy against inflammatory conditions such as ulcerative colitis, diabetic nephropathy, psoriasis, and post-infectious irritable bowel syndrome. [, , , , ]
- Antibacterial Activity: By inhibiting urease, a key enzyme for Helicobacter pylori survival, this compound effectively combats this bacterium. [, ]
- Anti-diabetic Effects: this compound demonstrates an ability to improve glucose tolerance and alleviate diabetic complications, such as diabetic nephropathy and endothelial dysfunction. [, ]
- Neuroprotective Activity: this compound exhibits neuroprotective effects, potentially by downregulating TXNIP gene expression and enhancing the thioredoxin defense system against oxidative stress. []
A: this compound has the molecular formula C19H14NO4+ and a molecular weight of 320.32 g/mol. []
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and HRESIMS, have been used to confirm the structure of this compound and its derivatives. [, , ]
A: Yes, computational methods have been utilized for:* Molecular Docking: To predict binding affinities and interactions of this compound and its derivatives with target proteins, such as urease and proteins from pathogenic fungi and viruses. []* Molecular Dynamics Simulations: To evaluate the stability and dynamic behavior of this compound-target complexes in simulated physiological environments. []* QSAR Modeling: To explore the relationship between the structure of this compound derivatives and their biological activities, aiding in the design of novel derivatives with improved efficacy. []
A:
Dihydrocoptisines: These derivatives exhibit significantly higher anti-ulcerative colitis activity compared to quaternary coptisines or tetrahydrocoptisines. The position of substituents on the dihydrothis compound scaffold, such as at the C-8 or C-13 positions, also impacts their efficacy. []* 8-Trifluoromethyldihydrocoptisines: These derivatives demonstrate enhanced structural stability and XBP1 transcriptional activation compared to dihydrothis compound. []* 8-Alkyl-coptisine:* Increasing the length of the aliphatic chain at the 8-position initially enhances glucose consumption in HepG2 cells, but this effect diminishes with chains exceeding six carbon atoms. []
A:* Absorption: this compound demonstrates poor absorption in the gastrointestinal system. [, ]* Distribution: Following oral administration, this compound is found in various tissues, but at low concentrations. []* Metabolism: The liver appears to be the primary site for this compound metabolism. []* Excretion: A significant portion of this compound is excreted unchanged in feces. []* Bioavailability: this compound exhibits low absolute bioavailability, ranging from 0.52% to 1.87% in rats. []
A: Yes, this compound can inhibit the metabolism of berberine, another alkaloid often found in the same plants, in human liver microsomes. This interaction might be clinically relevant when this compound is used in combination with berberine-containing herbal preparations. []
ANone: A variety of models have been employed, including:
A: Research suggests that nanocarriers and β-cyclodextrin inclusion complexes could be promising approaches to improve the targeted delivery and bioavailability of this compound. [, ]
A: this compound demonstrates poor solubility in water and most common organic solvents, posing a significant challenge for its formulation and bioavailability. [, , ]
A: Yes, this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can influence drug absorption and distribution. []
A: Research indicates that this compound can inhibit the metabolism of berberine, suggesting a potential for drug-drug interactions, particularly with herbal preparations containing both alkaloids. []
A: this compound, originally isolated from Coptis japonica, has a long history of use in traditional Chinese and Japanese medicine for its various medicinal properties. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)












